6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)3-9(4-11)7-16-10-2-1-8(5-14)6-15-10/h1-2,6,9H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWTUVRFIYKKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the preparation of the difluorocyclobutyl moiety through a series of fluorination reactions.
Attachment of the Methoxy Group: The difluorocyclobutyl intermediate is then reacted with a suitable methoxy reagent under controlled conditions to form the methoxy-substituted intermediate.
Cyclization and Nitrile Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitrile groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Analog: 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
CAS Number : 2199684-96-1
Structural Difference : A chlorine atom replaces the hydrogen at position 3.
Impact :
- Compared to the non-chlorinated compound, this derivative may exhibit altered solubility and bioavailability due to increased polarity.
Pyrazolo-Pyrimidine Carbonitrile Derivatives
Example : 6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Structural Difference : A pyrazolo-pyrimidine core replaces the pyridine ring.
Impact :
- The trifluoromethyl group enhances metabolic stability compared to the difluorocyclobutyl group, though the latter offers conformational rigidity.
Amino-Substituted Pyridine-3-carbonitriles
Example: 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile Structural Difference: An amino group at position 2 and aryl substituents at positions 4 and 5. Impact:
- The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.
Hydroxy-Substituted Dihydropyridine-3-carbonitriles
Example : 6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Structural Difference : A hydroxy group at position 6 and a partially saturated pyridine ring.
Impact :
- The hydroxy and oxo groups improve water solubility but may reduce metabolic stability due to susceptibility to oxidation or conjugation.
- The partially saturated ring decreases aromaticity, altering electronic properties compared to the fully aromatic pyridine core.
Key Structural and Functional Trends
Research Implications
- Synthetic Accessibility : Chlorinated analogs (e.g., CAS 2199684-96-1) may serve as intermediates for further functionalization .
- Biological Activity : Pyridine-3-carbonitriles with aryl or heteroaryl substituents (e.g., pyrazolo-pyrimidines) demonstrate kinase inhibition, suggesting the target compound could be explored in similar therapeutic contexts .
Biological Activity
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile can be represented as follows:
- Chemical Formula: C11H12F2N2O
- Molecular Weight: 228.24 g/mol
- CAS Number: 2098069-86-2
This compound features a pyridine ring substituted with a methoxy group and a carbonitrile group, along with a difluorocyclobutyl moiety that may influence its biological activity.
Research indicates that compounds similar to 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile may interact with various biological targets, particularly ion channels and receptors. Notably, it has been studied for its inhibitory effects on the Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several pathophysiological conditions including cardiovascular diseases and neurological disorders .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human lung cancer cells (A549) and breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Recent investigations suggest that 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile may also possess neuroprotective properties. It appears to modulate neuroinflammatory responses and could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Studies
- Study on TRPC6 Inhibition : A study published in the European Patent Office highlighted the synthesis and biological evaluation of various TRPC6 inhibitors, including derivatives of pyridine compounds like 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile. The results indicated a strong correlation between structural modifications and TRPC6 inhibition potency .
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on different cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 values for A549 and MCF-7 cells were reported at approximately 15 µM and 20 µM respectively .
Data Summary
| Biological Activity | Effect Observed | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Cytotoxicity | Induces apoptosis | A549 (Lung) | 15 |
| Cytotoxicity | Induces apoptosis | MCF-7 (Breast) | 20 |
| TRPC6 Inhibition | Reduces calcium influx | HEK293 | Not specified |
| Neuroprotection | Reduces neuroinflammation | SH-SY5Y | Not specified |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile?
- Methodology : A three-step synthesis is commonly employed:
Cyanoenamine Formation : Reacting a trifluoromethylated pyridine precursor with malononitrile or cyanoacetamide derivatives to introduce the cyano group .
Halogenation : Chlorination or iodination at specific positions using reagents like sulfuryl chloride or N-iodosuccinimide under controlled temperatures (−50°C to room temperature) .
Functionalization : Coupling the 3,3-difluorocyclobutyl methoxy group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .
- Key Data : HRMS and NMR are critical for monitoring intermediate purity. For example, HRMS (ESI) for intermediates shows mass accuracy within 0.0003 Da .
Q. How is the structural integrity of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile validated?
- Techniques :
- X-ray Crystallography : Determines bond angles (e.g., C–F bond angles ≈ 115–123°) and confirms the cyclobutyl-methoxy substitution pattern .
- NMR Spectroscopy : NMR distinguishes between equatorial and axial fluorine atoms in the cyclobutyl group (δ ≈ −110 to −120 ppm) .
- IR Spectroscopy : The cyano group exhibits a sharp peak at ~2200–2250 cm .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile and its analogs?
- Issue : Conflicting reports on regioselectivity in nucleophilic substitution reactions.
- Resolution :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites (e.g., C-4 vs. C-6 positions) .
- Kinetic Studies : Compare activation energies for competing pathways using Arrhenius plots .
- Case Study : A 2020 study resolved discrepancies by demonstrating solvent-dependent reactivity—polar aprotic solvents favor C-6 substitution .
Q. How does the 3,3-difluorocyclobutyl group influence the compound’s pharmacokinetic properties?
- Mechanistic Insight :
- Lipophilicity : The difluorocyclobutyl moiety increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism via cytochrome P450 enzymes, as shown in hepatic microsome assays (t > 120 min) .
Q. What experimental designs optimize yield in multi-step syntheses of this compound?
- Design Principles :
- DoE (Design of Experiments) : Vary temperature (−50°C to 25°C), stoichiometry (1.0–1.5 eq halogenating agents), and solvent polarity (dichloromethane vs. sulfolane) .
- Catalyst Screening : Pd(PPh) vs. Pd(dba) for coupling efficiency (>80% yield with Pd(dba)) .
- Case Study : A 2017 protocol achieved 72% overall yield by optimizing halogenation (step 2) at −50°C and using anhydrous KF for fluorination .
Methodological Challenges
Q. What precautions are critical when handling 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
